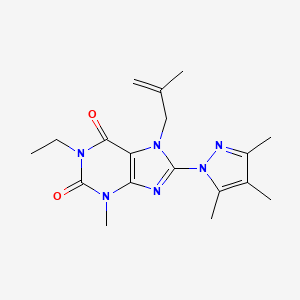

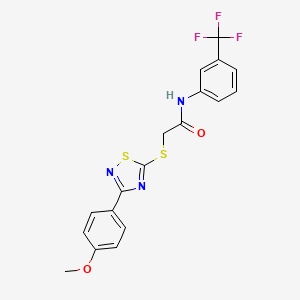

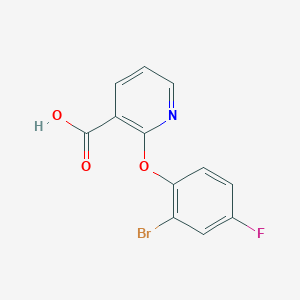

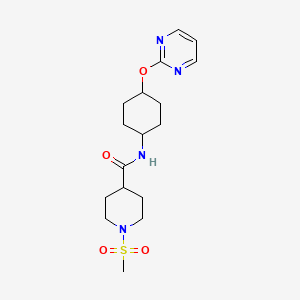

![molecular formula C17H13F3N2O2 B2752136 2-methyl-4-[3-(trifluoromethyl)benzyl]-1,3,4-benzoxadiazepin-5(4H)-one CAS No. 861210-46-0](/img/structure/B2752136.png)

2-methyl-4-[3-(trifluoromethyl)benzyl]-1,3,4-benzoxadiazepin-5(4H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

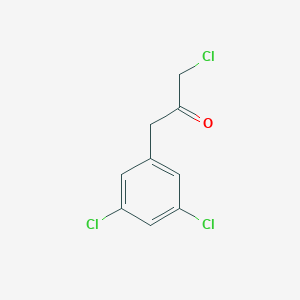

The compound “2-methyl-4-[3-(trifluoromethyl)benzyl]-1,3,4-benzoxadiazepin-5(4H)-one” is a benzoxadiazepinone derivative. Benzoxadiazepinones are a class of compounds that contain a benzene ring fused to an oxadiazepinone. The trifluoromethyl group attached to the benzyl group is a common motif in pharmaceuticals and agrochemicals due to its unique physicochemical properties .

Chemical Reactions Analysis

The trifluoromethyl group is known to undergo various reactions, including radical trifluoromethylation . The benzoxadiazepinone core could potentially undergo reactions at the carbonyl group or at the nitrogen atoms, depending on the reaction conditions.Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Benzodiazepines and their derivatives are synthesized through various chemical reactions, highlighting the versatility of this scaffold in drug discovery. Novel synthetic routes offer efficient methods to introduce functional groups, enhancing the compound's pharmacological profile. The synthesis of perfluoroalkylated 1,5-benzodiazepine-2-ones demonstrates the role of perfluoroalkyl groups in affecting the physical and biological properties of organic compounds, indicating the potential for generating compounds with improved drug-like properties (Zhai, Cao, & Zhang, 2013).

Crystal Structure and Molecular Analysis

The crystal and molecular structure studies of benzodiazepine derivatives provide insights into their conformation and potential interaction mechanisms with biological targets. The characterization and structure confirmation via techniques like X-ray diffraction contribute to understanding the molecular basis of their activity. For example, the study of 5-(3-Methylbenzoyl)-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one revealed its crystal structure, stabilizing interactions, and electronic properties, laying the groundwork for further exploration of its therapeutic potential (Naveen et al., 2019).

Potential Therapeutic Applications

Benzodiazepine derivatives are investigated for their therapeutic potential in various domains, including psychiatry and neurology. Compounds with specific inhibitory action on GABAA receptors containing the alpha 5 subunit suggest a new class of anxiolytics devoid of traditional benzodiazepine side effects. Such innovations indicate the potential for developing safer and more targeted therapeutic agents (Ling et al., 2015).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-methyl-4-[[3-(trifluoromethyl)phenyl]methyl]-1,3,4-benzoxadiazepin-5-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F3N2O2/c1-11-21-22(16(23)14-7-2-3-8-15(14)24-11)10-12-5-4-6-13(9-12)17(18,19)20/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQSTWNCUMQYJKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C2=CC=CC=C2O1)CC3=CC(=CC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-chlorobenzyl)-2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2752056.png)

![N'-(3-Methylphenyl)-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]oxamide](/img/structure/B2752059.png)

![N-(3,4-dimethoxyphenethyl)-4-((6-((2-((2-methoxyethyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide](/img/structure/B2752060.png)

![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2752065.png)

![2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-1,3-dimethyl-](/img/structure/B2752067.png)

![(2Z)-2-[(4-{[3-(trifluoromethyl)phenyl]methoxy}phenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B2752070.png)